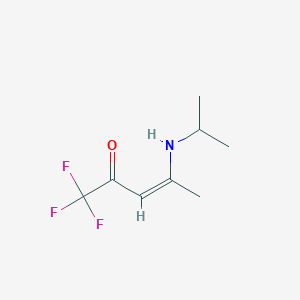

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one

Description

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one (CAS 127223-95-4) is a synthetic organic compound with the molecular formula C₈H₁₂F₃NO and a molecular weight of 195.18 g/mol . Its structure features a pentenone backbone (five-carbon chain with a ketone and conjugated double bond), a trifluoromethyl group (–CF₃), and an isopropylamino moiety (–NH–C(CH₃)₂).

This compound is significant in organic synthesis and medicinal chemistry, where fluorinated compounds are valued for their metabolic stability and lipophilicity . Its InChI key (1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3) confirms the (Z)-configuration of the double bond, which may influence reactivity and molecular interactions .

Properties

IUPAC Name |

(Z)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNFRFGKUBBQME-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=CC(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N/C(=C\C(=O)C(F)(F)F)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The condensation of trifluoroacetylacetone with isopropylamine represents a direct route to the target compound. This method leverages the nucleophilic attack of the amine on the carbonyl group of trifluoroacetylacetone, followed by dehydration to form the conjugated enone system.

Typical conditions :

-

Solvent : Ethanol or methanol, chosen for their polarity and ability to stabilize intermediates.

-

Temperature : Reflux (78–80°C for ethanol; 64–66°C for methanol).

-

Catalyst : None required, though acetic acid (5 mol%) is occasionally used to accelerate dehydration.

Yield and Purity Optimization

Initial yields for this method range from 68% to 75%, with purity exceeding 95% after recrystallization in hexane/ethyl acetate mixtures. Key optimization strategies include:

-

Water removal : Incorporating molecular sieves (4Å) increases yields to 85% by shifting the equilibrium toward product formation.

-

Solvent polarity : Methanol marginally outperforms ethanol due to enhanced solubility of the amine reactant.

Table 1: Condensation Method Performance

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78–80 | 68–72 | 95–97 |

| Methanol | 64–66 | 72–75 | 96–98 |

Michael Addition of Isopropylamine to Trifluoromethylated Enones

Reaction Design

The Michael addition employs a preformed trifluoromethylated enone (e.g., 1,1,1-trifluoro-4-chloropent-3-en-2-one) reacting with isopropylamine. This method avoids equilibrium limitations and offers superior regioselectivity.

Key parameters :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), which stabilize the enolate intermediate.

-

Temperature : 0–5°C to minimize side reactions.

-

Base : Triethylamine (1.2 equiv) to scavenge HCl generated during the reaction.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 0–5 | 78–82 | 99+ |

| DCM | 0–5 | 75–80 | 98–99 |

Catalytic and Process Optimization

Solvent and Temperature Effects

-

Solvent selection : Protic solvents (e.g., methanol) favor condensation, while aprotic solvents (e.g., THF) suit Michael additions due to their ability to stabilize charged intermediates.

-

Low-temperature regimes : Maintaining 0–5°C in Michael additions suppresses oligomerization side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Condensation | Michael Addition |

|---|---|---|

| Yield (%) | 68–85 | 75–82 |

| Purity (%) | 95–98 | 98–99+ |

| Reaction Time (h) | 12–24 | 4–6 |

| Scalability | Moderate | High |

| Cost | Low | Moderate |

The Michael addition method offers superior purity and shorter reaction times, making it preferable for small-scale synthesis. Conversely, the condensation route is cost-effective for large-scale production when paired with molecular sieves.

Chemical Reactions Analysis

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research has explored its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural Analogs

Structural and Functional Differences

- Substituent Effects: The isopropylamino group (–NH–C(CH₃)₂) introduces steric hindrance and moderate basicity, favoring interactions with hydrophobic pockets.

- Electronic Properties: Both compounds benefit from the electron-withdrawing –CF₃ group, which polarizes the ketone and stabilizes enolate intermediates. However, the phenylamino group in the analog introduces electron-donating resonance effects, partially counteracting the –CF₃ group’s electron withdrawal .

Pharmacological Potential

The phenylamino group’s aromaticity and the –CF₃ group’s metabolic stability are advantageous in drug design.

Biological Activity

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one is a fluorinated compound with significant potential in various fields, including medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHFNO

- Molar Mass : Approximately 195.18 g/mol

- Structural Features : It contains a trifluoromethyl group and an isopropylamino substituent, contributing to its unique physicochemical properties.

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains trifluoromethyl and isopropylamino groups |

| 1,1,1-Trifluoro-2-propanone | Structure | Lacks isopropylamino group; simpler reactivity |

| 4-(Methylamino)pent-3-en-2-one | Structure | Simpler amine; lacks trifluoromethyl group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it can modulate the activity of enzymes and receptors.

Research indicates that this compound may affect several biochemical pathways:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.

- Protein Interaction : The compound forms stable complexes with proteins, influencing their functionality.

Biological Activity Studies

Several studies have highlighted the potential biological activities of this compound:

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and target organism.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Some investigations indicate potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies

A few notable case studies illustrate the biological activity of this compound:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Applications in Research and Industry

The unique properties of this compound make it valuable for various applications:

- Pharmaceutical Development : It serves as a precursor for synthesizing fluorinated drugs that exhibit enhanced metabolic stability.

- Biochemical Research : The compound is utilized in studies investigating enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves condensation of fluorinated ketones with isopropylamine derivatives under controlled temperature and pH. A common approach includes cooling precursors to subzero temperatures (e.g., -100°C) to stabilize intermediates before stepwise addition of reagents like sulfuric acid or sodium nitrite . Yield optimization requires monitoring reaction kinetics via HPLC or NMR to identify side products, such as undesired stereoisomers or hydrolysis byproducts. Adjusting solvent polarity (e.g., switching from THF to dichloromethane) can mitigate side reactions .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze NMR for trifluoromethyl group signals (δ ~ -70 ppm) and NMR for enone protons (δ 5.5–6.5 ppm). Coupling constants () confirm stereochemistry .

- FTIR : Verify carbonyl stretch (~1700 cm) and C-F stretches (1100–1250 cm). Absence of broad O-H peaks (~3200 cm) indicates successful dehydration .

- MS : High-resolution ESI-MS should match the molecular ion [M+H] with an error margin <2 ppm. Fragmentation patterns (e.g., loss of isopropylamine) confirm substituent positions .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in fluorinated enones like this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX software is critical. For fluorinated compounds, refine anisotropic displacement parameters for fluorine atoms to account for electron density distortions. High-resolution data (≤0.8 Å) reduces thermal motion artifacts. Twinning or disorder in the isopropylamino group may require splitting models or using restraints in SHELXL .

Q. How can computational methods (DFT, MD) predict the compound’s reactivity in biological systems or catalytic applications?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the enone’s α,β-unsaturated carbonyl system is prone to Michael additions, which can be modeled using B3LYP/6-311+G(d,p) basis sets .

- MD Simulations : Simulate binding affinities with protein targets (e.g., kinases) using AMBER or GROMACS. Fluorine’s electronegativity may enhance hydrophobic interactions, but steric effects from the isopropyl group could limit docking .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?

- Methodology :

- Batch Analysis : Compare purity profiles (HPLC) across studies; trace impurities (e.g., residual solvents) may interfere with bioassays .

- Environmental Controls : Replicate experiments under inert atmospheres (N/Ar) to rule out oxidative degradation of the enone moiety .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from methodological artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.